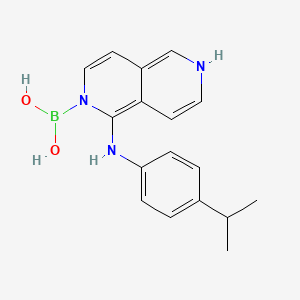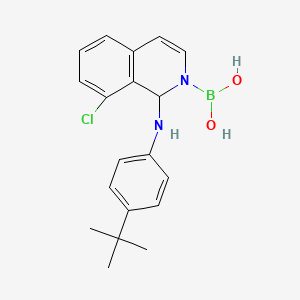![molecular formula C14H21NO3S B1514373 2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane](/img/structure/B1514373.png)
2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane: is a chemical compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol . This compound is a combination of 2-methylbenzenesulfinic acid and 7-oxa-2-azaspiro[3.5]nonane in a 1:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane involves the reaction of 2-methylbenzenesulfinic acid with 7-oxa-2-azaspiro[3.5]nonane under controlled conditions . The reaction typically requires a solvent such as methanol or ethanol and is carried out at room temperature. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity . The use of advanced techniques such as continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane: undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Electrophilic reagents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. The spirocyclic structure of 7-oxa-2-azaspiro[3.5]nonane provides unique steric and electronic properties that influence the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfinic acid
- 2-Methylbenzenesulfonic acid
- 7-oxa-2-azaspiro[3.5]nonane
Uniqueness
2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane: is unique due to its combination of a sulfinic acid group with a spirocyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H21NO3S |
|---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
2-methylbenzenesulfinic acid;7-oxa-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C7H13NO.C7H8O2S/c1-3-9-4-2-7(1)5-8-6-7;1-6-4-2-3-5-7(6)10(8)9/h8H,1-6H2;2-5H,1H3,(H,8,9) |
InChI Key |
YZYORSOMCYMIFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1S(=O)O.C1COCCC12CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


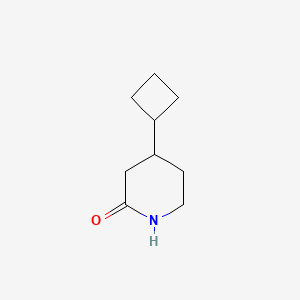
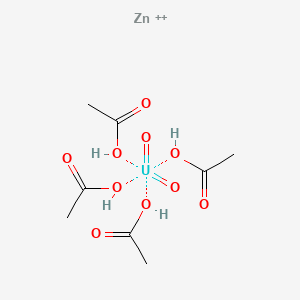
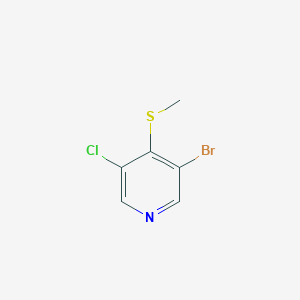

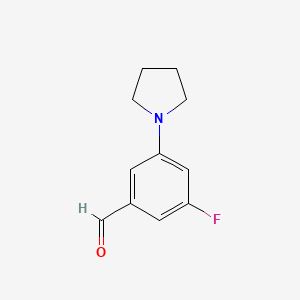

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B1514310.png)
![4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride](/img/structure/B1514313.png)

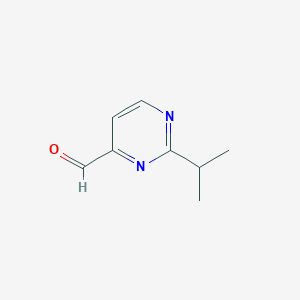
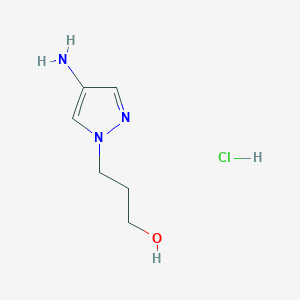
![2-[3-(3-Butyl-1,3-dihydro-1,1-dimethyl-2h-benz[e]indol-2-ylidene)-1-propen-1-yl]-1,1,3-trimethyl-1h-benz[e]indolium hexafluorophosphate](/img/structure/B1514338.png)
